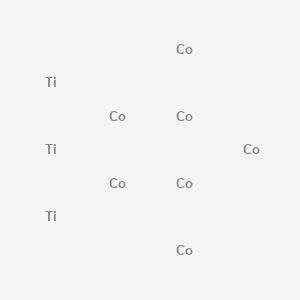

Cobalt;titanium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

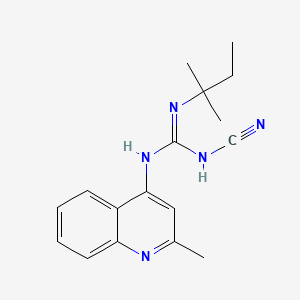

Descripción

Cobalt titanium is a compound formed by the combination of cobalt and titanium. Both elements are transition metals known for their unique properties and wide range of applications. Cobalt is known for its magnetic properties, high melting point, and ability to form alloys, while titanium is renowned for its strength, low density, and resistance to corrosion. The combination of these two elements results in a compound with enhanced properties suitable for various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cobalt titanium compounds can be synthesized through various methods, including the polymeric precursor method, sol-gel method, and co-precipitation. One common approach involves the use of cobalt nitrate and tetra-n-butyl titanate as precursors, with citric acid and propylene glycol acting as chelating agents. The mixture is heated to promote polymerization, resulting in a homogeneous resin where metal ions are uniformly distributed .

Industrial Production Methods: In industrial settings, cobalt titanium compounds are often produced through high-energy milling, hydrothermal synthesis, and chemical vapor deposition. These methods allow for precise control over the composition, crystal structure, and morphological features of the resulting materials .

Análisis De Reacciones Químicas

Types of Reactions: Cobalt titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt(II) oxide can react with nitric acid to form cobalt nitrate, while titanium can react with chlorine to form titanium tetrachloride .

Common Reagents and Conditions: Common reagents used in reactions involving cobalt titanium compounds include hydrochloric acid, sulfuric acid, and hydrogen peroxide. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed: The major products formed from reactions involving cobalt titanium compounds include cobalt chloride, cobalt sulfate, and titanium tetrachloride. These products have significant industrial applications, such as in electroplating and the synthesis of other compounds .

Aplicaciones Científicas De Investigación

Cobalt titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides. In biology and medicine, cobalt titanium compounds are explored for their potential use in drug delivery systems and as contrast agents in imaging techniques . In industry, these compounds are used in the production of high-performance materials, such as superalloys and electrochromic devices .

Mecanismo De Acción

The mechanism of action of cobalt titanium compounds involves their ability to interact with molecular targets and pathways. For example, cobalt ions can inhibit DNA repair and generate reactive oxygen species, leading to oxidative damage. Titanium ions, on the other hand, can interact with cellular components to enhance the efficacy of drug delivery systems .

Comparación Con Compuestos Similares

Cobalt titanium compounds can be compared with other transition metal compounds, such as cobalt-chromium and titanium-aluminum alloys. While cobalt-chromium alloys are known for their use in orthopedic implants, cobalt titanium compounds offer enhanced electrochemical properties and stability. Similarly, titanium-aluminum alloys are used in aerospace applications, but cobalt titanium compounds provide superior catalytic and magnetic properties .

List of Similar Compounds:- Cobalt-chromium alloys

- Titanium-aluminum alloys

- Cobalt-nickel alloys

- Titanium-vanadium alloys

Propiedades

Número CAS |

66273-52-7 |

|---|---|

Fórmula molecular |

Co7Ti3 |

Peso molecular |

556.13 g/mol |

Nombre IUPAC |

cobalt;titanium |

InChI |

InChI=1S/7Co.3Ti |

Clave InChI |

JRJPPPXGJUTEIY-UHFFFAOYSA-N |

SMILES canónico |

[Ti].[Ti].[Ti].[Co].[Co].[Co].[Co].[Co].[Co].[Co] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)

![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)

![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)